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molecular formula C10H13NO3 B8676259 2-Methyl-2-(4-nitrophenyl)propan-1-ol CAS No. 18755-53-8

2-Methyl-2-(4-nitrophenyl)propan-1-ol

Cat. No. B8676259
M. Wt: 195.21 g/mol
InChI Key: FRRDYUNJGUYYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006387B2

Procedure details

The product from Example 194B (0.321 g, 1.644 mmole) was dissolved in a mixture of THF (10 mL) and ethanol (2 mL). To this was added platinum(IV)oxide (0.030 g, 0.131 mmole). The flask was capped with a septum and the contents vacuum degassed three times. Hydrogen was introduced via a balloon and the mixture stirred at room temperature. An additional 38.2 mg (0.167 mmole) of catalyst was added in two aliquots before chromatographic analysis indicated that the starting material was consumed. After stirring overnight under hydrogen the mixture was filtered through a sand/celite plug followed by an ethyl acetate rinse. The filtrate was concentrated to dryness and the residue purified by chromatography on amine modified silica gel eluting with ethyl acetate-hexane beginning at 8% and advancing to 66% ethyl acetate to provide the title compound (0.3645 g, 68% yield) as a clear oil. MS (DCI+) m/z@183.1 (M+NH4)+.
Quantity
0.321 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
38.2 mg
Type
catalyst
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4]>C1COCC1.C(O)C.[Pt](=O)=O>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([C:2]([CH3:5])([CH3:1])[CH2:3][OH:4])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.321 g
Type
reactant
Smiles
CC(CO)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
catalyst
Quantity
38.2 mg
Type
catalyst
Smiles
Step Three
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was capped with a septum
CUSTOM
Type
CUSTOM
Details
the contents vacuum degassed three times
ADDITION
Type
ADDITION
Details
Hydrogen was introduced via a balloon
CUSTOM
Type
CUSTOM
Details
was consumed
STIRRING
Type
STIRRING
Details
After stirring overnight under hydrogen the mixture
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered through a sand/celite plug
WASH
Type
WASH
Details
rinse
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on amine

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3645 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 134.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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